![molecular formula C21H21N3O B15016573 2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B15016573.png)
2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide is an organic compound that features a naphthalene ring, an amino group, and a phenylpropylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide typically involves the condensation of naphthylamine with phenylpropylidene acetohydrazide under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. For example, the use of copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) has been reported to achieve high regioselectivity and yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent and efficient production. The choice of solvents and catalysts would also be crucial to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthalen-1-yl ketones, while reduction could produce naphthalen-1-yl alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex organic molecules.
Biology: It may serve as a probe for studying biological processes involving naphthalene derivatives.
Industry: It can be used in the production of materials with specific properties, such as dyes or polymers.
Wirkmechanismus
The mechanism by which 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide exerts its effects involves interactions with molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to active sites and blocking substrate access. The specific pathways involved would depend on the biological context and the nature of the target enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares the naphthalene ring and has similar synthetic routes.
2-Amino-3-(naphthalen-1-yl)propanoic acid: This compound is an alanine derivative with a naphthalene ring.
Uniqueness
2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide is unique due to its combination of a naphthalene ring, an amino group, and a phenylpropylidene moiety. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C21H21N3O |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
2-(naphthalen-1-ylamino)-N-[(E)-1-phenylpropylideneamino]acetamide |
InChI |
InChI=1S/C21H21N3O/c1-2-19(17-10-4-3-5-11-17)23-24-21(25)15-22-20-14-8-12-16-9-6-7-13-18(16)20/h3-14,22H,2,15H2,1H3,(H,24,25)/b23-19+ |
InChI-Schlüssel |
JUWUDMCVCAFDEN-FCDQGJHFSA-N |
Isomerische SMILES |
CC/C(=N\NC(=O)CNC1=CC=CC2=CC=CC=C21)/C3=CC=CC=C3 |
Kanonische SMILES |
CCC(=NNC(=O)CNC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Benzylsulfanyl)-1-{N'-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide](/img/structure/B15016492.png)
![4-chloro-N-{2-[(2E)-2-(4-methylbenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B15016495.png)
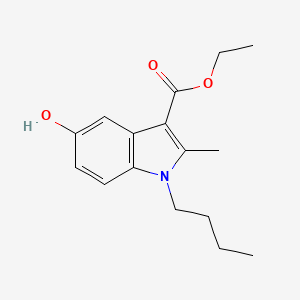
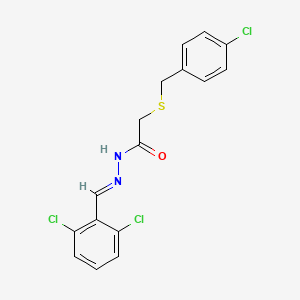
![2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B15016526.png)
![4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B15016529.png)
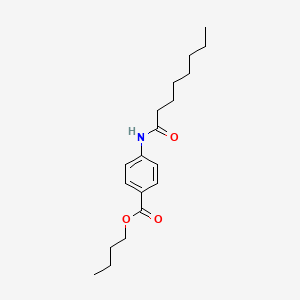
![2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-2-oxo-N-propylacetamide](/img/structure/B15016536.png)
![3',4'-Dichloro-3-[(1-naphthylcarbonyl)hydrazono]butyranilide](/img/structure/B15016537.png)
![N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15016544.png)
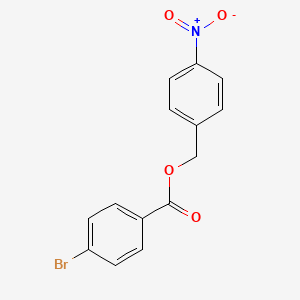
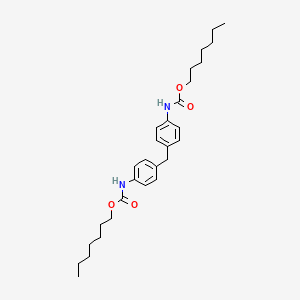
![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B15016567.png)
![4-({6-[(3,4-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15016568.png)
